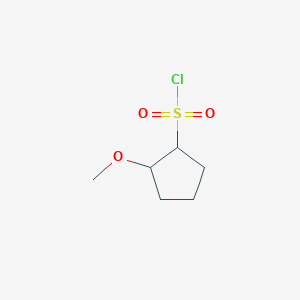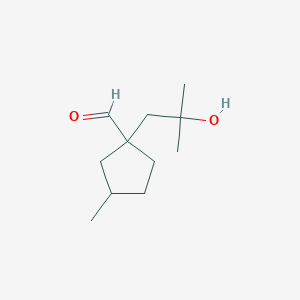
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxy-methylpropyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde typically involves the reaction of 3-methylcyclopentanone with 2-hydroxy-2-methylpropanal under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the aldol condensation reaction. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or other halides in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxy and methyl groups but a different aromatic structure.
2-Hydroxy-2-methyl-1-phenyl-1-propanone: Another compound with a hydroxy-methylpropyl group but differing in the presence of a phenyl ring.
Uniqueness
1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its aromatic counterparts. This uniqueness makes it valuable for specific applications where the cyclopentane ring’s rigidity and conformational flexibility are advantageous.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-4-5-11(6-9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
NCXGWYNFYIYRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(C)(C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13253360.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13253379.png)
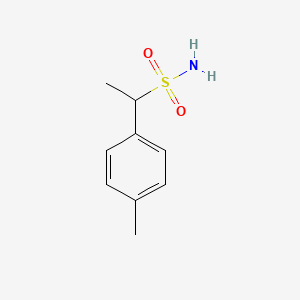
![Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B13253402.png)

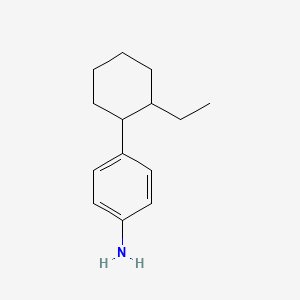
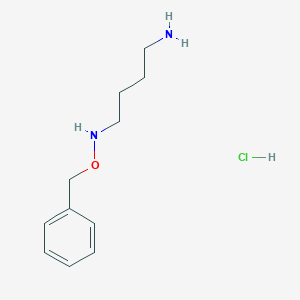
![N-[2-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13253436.png)
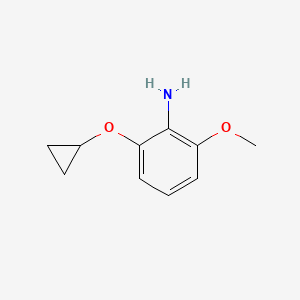
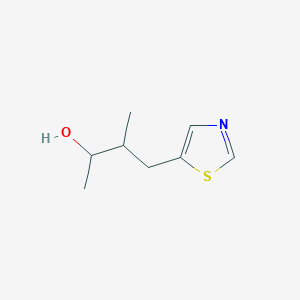
![3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13253452.png)
![4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+](/img/structure/B13253470.png)
